

# An In-depth Technical Guide to the Physical and Chemical Properties of Ravenelin

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Compound of Interest		
Compound Name:	Ravenelin	
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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the known physical, chemical, and biological properties of **Ravenelin**, a naturally occurring xanthone. It includes detailed experimental protocols for its isolation and biological evaluation, and summarizes key data in a structured format for ease of reference.

### Introduction

Ravenelin (CAS: 479-44-7) is a polyketide secondary metabolite belonging to the xanthone class of organic compounds.[1] First identified from fungal sources, it has attracted scientific interest due to its demonstrated biological activities, including antibacterial and antiprotozoal effects.[2][3] As a member of the xanthone family, a scaffold known for a wide array of pharmacological properties such as anti-inflammatory, anticancer, and antimicrobial activities, Ravenelin represents a promising candidate for further investigation in drug discovery and development.[2] This guide consolidates the current knowledge on Ravenelin's physicochemical characteristics and biological profile, offering a technical resource for the scientific community.

# **Physicochemical Properties**

**Ravenelin** is characterized by a tricyclic xanthen-9-one core, substituted with hydroxyl and methyl groups. Its fundamental properties are summarized below.



### **Identification and Structural Formula**

• IUPAC Name: 1,4,8-trihydroxy-3-methyl-9H-xanthen-9-one[4][5]

Molecular Formula: C14H10O5[4][5][6]

• CAS Number: 479-44-7[4][5]

• Synonyms: 1,4,8-Trihydroxy-3-methylxanthone[4][5]

# **Quantitative Physical and Chemical Data**

The key quantitative properties of **Ravenelin** are presented in Table 1 for quick reference.

Property	Value	Source(s)
Molecular Weight	258.23 g/mol	[4][5][6]
Exact Mass	258.0528 g/mol	[4][5]
Elemental Analysis	C: 65.12%; H: 3.90%; O: 30.98%	[5]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	5	[4]
Topological Polar Surface Area	87 Ų	[4]
XLogP3-AA	2.8	[4]
Appearance	To be determined (Solid)	[5]

Table 1: Summary of Physicochemical Properties of Ravenelin.

## **Spectral Data**

Spectroscopic analysis has been fundamental to the structural elucidation of Ravenelin.



Technique	Data Highlights	Solvent/Conditions	Source(s)
Mass Spectrometry (MS)	ESI-MS: m/z 257.2 [M-H] <sup>-</sup>	Negative Ion Mode	[1][7]
NMR Spectroscopy	1D (¹H) and 2D (¹³C, HSQC, HMBC) spectra used for Acetone-d <sub>6</sub> structural confirmation.		[2][3]
Infrared (IR) Spectroscopy	FTIR spectrum obtained for structural analysis.	Agilent Cary 630 FTIR	[1][2]
UV-Vis Spectroscopy Wavelength monitored at 254 nm.		H <sub>2</sub> O/MeOH Gradient	[1][2]

Table 2: Summary of Spectroscopic Data for Ravenelin.

# **Biological Activity and Mechanism of Action**

**Ravenelin** has demonstrated selective biological activity against various pathogens. While its exact molecular mechanisms and signaling pathways are still under investigation, its efficacy against specific microbes and parasites has been established.

# **Antibacterial Activity**

**Ravenelin** exhibits pronounced activity against Gram-positive bacteria, particularly Bacillus subtilis, while showing no significant inhibition of Gram-negative strains.[1][3]



Organism	Assay	Activity (MIC)	Source(s)
Bacillus subtilis	Microbroth Dilution	7.5 μΜ	[1][3]
Staphylococcus aureus	Microbroth Dilution	484 μΜ	[1][3]
Escherichia coli	Microbroth Dilution	> 1000 μM	[3]
Pseudomonas aeruginosa	Microbroth Dilution	> 1000 μM	[3]

Table 3: Antibacterial Activity of **Ravenelin**.

# **Antiprotozoal Activity**

Significant activity has been reported against the parasites responsible for Chagas disease and malaria.[1][2][3]

Organism/Form	Assay	Activity (IC50)	Source(s)
Plasmodium falciparum	SYBR Green I	$3.4 \pm 0.4 \mu\text{M}$	[1][3]
Trypanosoma cruzi (epimastigote)	-	5 ± 1 μM	[1][3]
Trypanosoma cruzi (amastigote)	-	9 ± 2 μM	[1][3]

Table 4: Antiprotozoal Activity of Ravenelin.

# Cytotoxicity

**Ravenelin** shows selective toxicity, with significantly lower effects on mammalian cells compared to its antiparasitic activity, indicating a favorable therapeutic window.[1][3]



Cell Line	Assay	Activity (CC50)	Selectivity Index (SI)	Source(s)
HepG2 (Hepatocarcinom a)	МТТ	> 50 μM	> 15 (vs. P. falciparum)	[1][3]
BALB/c Peritoneal Macrophages	MTT	185 ± 1 μM	> 21 (vs. T. cruzi)	[1][3]

Table 5: Cytotoxicity Profile of **Ravenelin**.

# **Signaling Pathways**

The specific signaling pathways modulated by **Ravenelin** have not yet been fully elucidated. Xanthone derivatives are known to influence various cellular pathways, including those related to inflammation and apoptosis, but direct evidence for **Ravenelin**'s mechanism of action remains an area for future research.[2]

# **Experimental Protocols and Methodologies**

The following sections detail the methodologies used for the isolation and biological characterization of **Ravenelin** as cited in the literature.

# **Isolation and Purification of Ravenelin**

**Ravenelin** was isolated from the endophytic fungus Exserohilum rostratum.[1][3] The general workflow is outlined below.

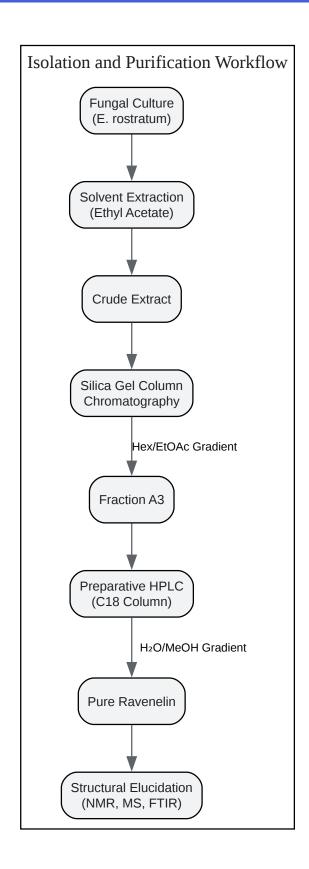
- Fungal Cultivation: E. rostratum is cultivated on a suitable medium (e.g., Potato-Dextrose-Agar) and then scaled up in a liquid broth (e.g., Czapek broth).[2]
- Extraction: The fungal biomass is subjected to solvent extraction, typically with ethyl acetate, to obtain a crude extract.[3]
- Column Chromatography: The crude extract is fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to



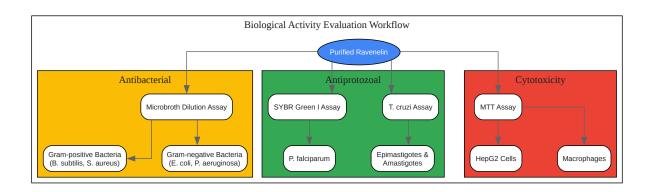
separate compounds based on polarity.[3]

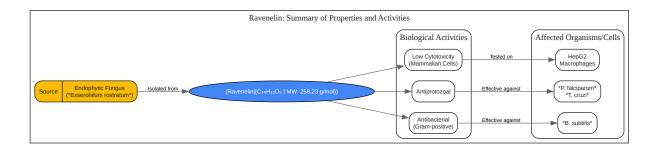
- Preparative HPLC: The fraction containing Ravenelin (identified by TLC) is further purified using preparative High-Performance Liquid Chromatography (HPLC).[1][3]
  - Column: Sunfire™ prep C18 OBD (5 μm, 19 mm × 150 mm).[1][3]
  - Mobile Phase: Gradient elution with H₂O/MeOH (90–100%) over 16 minutes.[1][3]
  - Flow Rate: 9.0 mL/min.[1][3]
  - Detection: Photodiode Array (PDA) detector, monitoring at 254 nm.[1][3]
- Structural Elucidation: The purified compound's structure is confirmed using MS, 1D/2D NMR, and FTIR spectroscopy.[1][3]











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### References

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